2-(Prop-2-yn-1-yl)cyclopentan-1-one
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
19842-40-1 |
|---|---|
Molecular Formula |
C8H10O |
Molecular Weight |
122.16 g/mol |
IUPAC Name |
2-prop-2-ynylcyclopentan-1-one |
InChI |
InChI=1S/C8H10O/c1-2-4-7-5-3-6-8(7)9/h1,7H,3-6H2 |
InChI Key |
CLPCXIOMHWOYBD-UHFFFAOYSA-N |
Canonical SMILES |
C#CCC1CCCC1=O |
Origin of Product |
United States |
Synthetic Methodologies for 2 Prop 2 Yn 1 Yl Cyclopentan 1 One and Analogues
Strategies for Carbon-Carbon Bond Formation in Cyclopentanone (B42830) Systems
The introduction of the propargyl group onto a pre-existing cyclopentanone scaffold or the construction of the ring with the desired functionality already in place are the two main approaches for synthesizing 2-(prop-2-yn-1-yl)cyclopentan-1-one and its analogues. These strategies involve direct alkylation, cyclization reactions, and transition metal-catalyzed processes.
Direct Alkynylation and Propargylation of Cyclopentanone Precursors
A primary and straightforward method for the synthesis of this compound is the direct propargylation of cyclopentanone. This approach involves the generation of a cyclopentanone enolate, which then acts as a nucleophile, attacking an electrophilic propargyl source. masterorganicchemistry.com The choice of base, solvent, and electrophile is crucial for the success of this reaction.
The formation of the enolate can be controlled to yield either the kinetic or thermodynamic product, although for a monosubstituted cyclopentanone, this is less of an issue than with more complex systems like substituted cyclohexanones. ubc.ca Strong, non-nucleophilic bases such as lithium diisopropylamide (LDA) are commonly employed to ensure complete and irreversible enolate formation. masterorganicchemistry.com Once formed, the enolate can react with a propargyl halide, such as propargyl bromide, in an SN2 reaction to furnish the desired product.
Recent advancements have also explored radical-mediated C-C bond cleavage of cycloalkanols followed by alkynylation to produce distal alkynylated ketones. organic-chemistry.org For instance, the Na2S2O8-promoted radical coupling of tertiary cyclopentanols with alkynyl hypervalent iodide reagents can lead to ring-opened alkynylated ketones. organic-chemistry.org While not a direct synthesis of the target compound, this methodology highlights alternative strategies for incorporating alkyne functionalities.
Table 1: Examples of Direct Alkylation of Ketones
| Ketone | Base | Electrophile | Product | Yield (%) |
| Cyclohexanone | LDA | Allyl bromide | 2-Allylcyclohexanone | 85 |
| Cyclopentanone | LDA | Propargyl bromide | This compound | ~70-80 (estimated) |
| 2-Methylcyclohexanone | LDA | Methyl iodide | 2,6-Dimethylcyclohexanone (kinetic) | High |
| 2-Methylcyclohexanone | NaOEt | Methyl iodide | 2,2-Dimethylcyclohexanone (thermodynamic) | High |
This table presents representative examples of ketone alkylation. The yield for the direct propargylation of cyclopentanone is an estimation based on similar reported alkylation reactions.
Annulation and Cyclization Reactions to Construct the Cyclopentanone Core with Propargyl Functionality
Annulation and cyclization reactions offer a powerful alternative to direct alkylation, allowing for the construction of the cyclopentanone ring with the propargyl group already incorporated. These methods often provide a high degree of control over the substitution pattern of the final product.
One such strategy involves the Nazarov cyclization, a [4π]-conrotatory electrocyclization of divinyl ketones to form cyclopentenones. wikipedia.org A substrate suitably designed with a propargyl group could potentially be used in this reaction, which after cyclization and subsequent reduction of the double bond, would yield the target molecule.
Another approach is the use of donor-acceptor cyclopropanes in (3+2)-cycloaddition reactions with ketenes to form cyclopentanones. rsc.org This method has been shown to be highly diastereoselective. rsc.org Furthermore, palladium-catalyzed annulation reactions of conjugate acceptors and allenyl boronic esters can provide substituted cyclopentenes with high yields and diastereoselectivities, which could be further elaborated to the desired cyclopentanone. organic-chemistry.org
Transition Metal-Catalyzed Coupling Reactions for Alkyne Introduction and Cyclization (e.g., Sonogashira, Pauson-Khand related reactions)
Transition metal catalysis provides a versatile toolkit for the synthesis of complex molecules, including this compound and its analogues.
The Sonogashira coupling reaction, which involves the coupling of a terminal alkyne with an aryl or vinyl halide catalyzed by palladium and copper complexes, is a powerful tool for forming carbon-carbon bonds to sp-hybridized carbons. wikipedia.orgorganic-chemistry.org While not a direct route to the target molecule from cyclopentanone itself, it can be used to introduce the propargyl moiety onto a suitably functionalized cyclopentene (B43876) or cyclopentanone precursor. For instance, a 2-halocyclopentenone could be coupled with a terminal alkyne, followed by reduction. Recent developments have focused on copper-free Sonogashira couplings and the use of various palladium catalysts to improve efficiency and substrate scope. organic-chemistry.orgchem-station.com
The Pauson-Khand reaction is a formal [2+2+1] cycloaddition of an alkyne, an alkene, and carbon monoxide to generate a cyclopentenone. organicreactions.orgwikipedia.orgorganic-chemistry.org This reaction is a highly effective method for constructing the cyclopentenone core. rsc.org An intramolecular Pauson-Khand reaction of an enyne containing a propargyl group could be envisioned to construct a bicyclic system, which upon further manipulation could yield the desired product. The reaction can be catalyzed by various transition metals, including cobalt, rhodium, and palladium. wikipedia.orgjk-sci.com While the intermolecular version can suffer from poor selectivity, intramolecular variants are often highly regio- and stereoselective. jk-sci.com
Table 2: Overview of Relevant Transition Metal-Catalyzed Reactions
| Reaction | Catalysts | Reactants | Product Type | Key Features |
| Sonogashira Coupling | Pd complex, Cu(I) co-catalyst | Terminal alkyne, Aryl/Vinyl halide | Aryl/Vinyl alkynes | Mild reaction conditions, broad substrate scope. wikipedia.orgchem-station.com |
| Pauson-Khand Reaction | Co2(CO)8, Rh, Pd, others | Alkyne, Alkene, CO | Cyclopentenone | [2+2+1] cycloaddition, good for fused ring systems. organicreactions.orgwikipedia.org |
Stereoselective Synthesis of this compound and Related Chiral Derivatives
The development of methods to control the stereochemistry at the C2 position of the cyclopentanone ring is of significant interest. Both enantioselective and diastereoselective approaches have been explored for the synthesis of chiral 2-substituted cyclopentanones.
Enantioselective Approaches (e.g., Organocatalysis, Chiral Transition Metal Catalysis)
Organocatalysis has emerged as a powerful tool for enantioselective synthesis. Chiral secondary amines, such as proline and its derivatives, can catalyze the asymmetric α-functionalization of ketones and aldehydes. nih.govorganic-chemistry.org For the synthesis of chiral this compound, an organocatalytic α-propargylation of cyclopentanone could be employed. This would involve the formation of a chiral enamine intermediate from cyclopentanone and the organocatalyst, which would then react with an electrophilic propargyl source. The stereochemical outcome is determined by the chiral environment provided by the catalyst.
Chiral transition metal catalysis also offers a robust platform for enantioselective synthesis. For instance, a catalytic asymmetric intramolecular propargylation of cyclopropanols using a PyBox-complexed copper catalyst has been developed to access cyclopentanones with an all-carbon quaternary stereocenter. nih.gov While this specific example leads to a quaternary center, the underlying principle of using chiral ligands to control the stereochemistry of C-C bond formation is broadly applicable.
Diastereoselective Control in the Formation of Substituted Cyclopentanones
When synthesizing more complex analogues of this compound with additional substituents on the cyclopentanone ring, controlling the relative stereochemistry (diastereoselectivity) becomes crucial.
Diastereoselective control can be achieved in various ways. For example, in the functionalization of cyclopentenones through an aza-Michael reaction, excellent diastereoselectivity has been attributed to hydrogen bonding interactions. thieme-connect.deucd.ie Similarly, palladium-catalyzed annulation reactions for the synthesis of substituted cyclopentenes have been shown to proceed with high diastereoselectivity. organic-chemistry.org The stereochemical outcome of these reactions is often dictated by the steric and electronic properties of the substrates and reagents. In the context of the Pauson-Khand reaction, intramolecular versions often exhibit high syn-selectivity with respect to the bridgehead hydrogen and substituents on the newly formed cyclopentane ring. wikipedia.org
Desymmetrization Strategies for Meso-Cyclopentanone Derivatives
The asymmetric synthesis of chiral cyclopentanones, including analogues of this compound, can be efficiently achieved through the desymmetrization of prochiral or meso-cyclopentanone derivatives. This approach is a powerful strategy for creating multiple stereogenic centers in a single step from a symmetrical precursor. Various catalytic systems, including transition metals, organocatalysts, and enzymes, have been successfully employed for this purpose.
One prominent method involves the palladium-catalyzed enantioselective decarboxylative allylic alkylation of cyclopentanone-derived β-ketoesters. This strategy has been developed to construct α-all-carbon quaternary stereocenters on cyclopentanones with high enantiomeric excess (ee). For instance, using a palladium catalyst with a chiral phosphinooxazoline (PHOX) ligand, various substituted cyclopentanone products can be obtained in high yields and with up to 94% ee. The reaction is tolerant of a range of substituents on both the cyclopentanone ring and the allyl fragment acs.orggeorgiasouthern.edu.
| Substrate (α-substituent) | Ligand | Yield (%) | Enantiomeric Excess (ee, %) |
|---|---|---|---|
| p-Me-benzyl | (S)-L2 | 92 | 89 |
| Ester | (S)-L2 | 93 | 91 |
| Allyl | (S)-L2 | 91 | 86 |
| Propargyl | (S)-L2 | 88 | 88 |
Organocatalysis also offers powerful tools for the desymmetrization of cyclic ketones. For example, prochiral cyclohexanones have been desymmetrized through intramolecular Michael additions using primary amine organocatalysts, affording bicyclic products with three stereogenic centers in high enantioselectivity (up to 99% ee) and as single diastereomers wikipedia.orgnih.gov. This principle is applicable to cyclopentanone systems. Furthermore, the desymmetrization of prochiral 2,2-disubstituted cyclopentene-1,3-diones has been achieved via direct catalytic asymmetric vinylogous nucleophilic addition, highlighting the utility of this strategy for accessing highly functionalized chiral cyclopentane derivatives researchgate.net.
Enzymatic methods provide another effective route. Lipases, for instance, can be used for the enantioselective desymmetrization of meso-diols or diacetates, which are precursors to chiral cyclopentanones. An example is the enantioselective hydrolysis of meso-cyclopent-2-en-1,4-diacetate to 4-(R)-hydroxycyclopent-2-en-1-(S)-acetate using immobilized Candida rugosa lipase researchgate.net. Although this example starts from a cyclopentene derivative, similar enzymatic strategies can be envisioned for saturated meso-cyclopentanols or their esters to generate chiral synthons for 2-substituted cyclopentanones. The Baeyer–Villiger oxidation of meso-disubstituted cycloketones, catalyzed by chiral metal complexes, also represents a viable desymmetrization strategy to produce chiral lactones, which can then be converted to cyclopentanones nih.gov.
Advanced Synthetic Transformations and Derivatization of this compound
The bifunctional nature of this compound, possessing both a ketone and a terminal alkyne, makes it a versatile building block for the synthesis of more complex molecules. These functional groups can be modified independently or utilized in concert to trigger cascade reactions.
Functional Group Interconversions and Modifications at the Alkyne and Ketone Centers
The ketone and alkyne moieties of this compound can undergo a variety of chemical transformations.
At the Ketone Center: The carbonyl group can be selectively reduced to a secondary alcohol. Reagents like sodium borohydride (NaBH₄) are mild enough to reduce the ketone without affecting the terminal alkyne, yielding 2-(prop-2-yn-1-yl)cyclopentan-1-ol researchgate.net. More powerful reducing agents, such as lithium aluminum hydride (LiAlH₄), can also be used, although care must be taken as they can sometimes react with terminal alkynes researchgate.net. Asymmetric reduction of the ketone can also be achieved using chiral catalysts, such as oxazaborolidines or transition metal complexes, to produce enantiomerically enriched alcohols wikipedia.org.
At the Alkyne Center: The terminal alkyne is a highly versatile functional group.
Sonogashira Coupling: The terminal C-H bond can be coupled with aryl or vinyl halides in a palladium-copper co-catalyzed Sonogashira reaction. This allows for the introduction of various substituents onto the alkyne terminus, significantly expanding the molecular diversity wikipedia.orgorganic-chemistry.org. For example, coupling with an aryl iodide (Ar-I) would yield 2-((3-arylprop-2-yn-1-yl))cyclopentan-1-one.
Hydration: The alkyne can be hydrated to form a methyl ketone. Treatment with aqueous sulfuric acid in the presence of a mercury(II) sulfate catalyst (oxymercuration-demercuration) typically follows Markovnikov's rule, converting the terminal alkyne into a methyl ketone libretexts.orglibretexts.orgchemistrysteps.com. This would transform the starting material into the corresponding diketone, 2-(2-oxopropyl)cyclopentan-1-one. Alternatively, hydroboration-oxidation provides the anti-Markovnikov addition product, which would yield an aldehyde, 2-(3-oxopropyl)cyclopentan-1-one libretexts.orgchemistrysteps.com.
Reduction: The alkyne can be selectively reduced. Catalytic hydrogenation using Lindlar's catalyst will produce the corresponding alkene, 2-(prop-2-en-1-yl)cyclopentan-1-one, with cis-stereochemistry youtube.com. Complete reduction to the alkane, 2-propylcyclopentan-1-one, can be achieved using catalysts like palladium on carbon (Pd/C) with hydrogen gas youtube.com.
Cascade and Domino Reactions Utilizing the Bifunctional Nature of the Compound
The proximate positioning of the ketone and alkyne functionalities in this compound and its analogues enables a variety of powerful cascade and domino reactions, leading to the rapid construction of complex cyclic and bicyclic systems.
One important class of reactions is the intramolecular cyclization catalyzed by transition metals. Gold catalysts, in particular, are known to be highly π-philic and can activate the alkyne towards nucleophilic attack by the enol or enolate form of the ketone acs.org. For instance, gold(III) chloride/silver triflate systems can catalyze the intramolecular carbocyclization of alkynyl ketones to produce highly substituted cyclic enones acs.org. Depending on the tether length between the ketone and alkyne, this can lead to the formation of various fused or bridged ring systems.
Palladium catalysis also enables powerful transformations. Cationic palladium(II) complexes can catalyze the reductive cyclization of alkyne-tethered ketones using an alcohol as a hydrogen source. This process can generate carbocycles bearing an exocyclic double bond and a hydroxyl group in a single step under mild conditions acs.org.
The Conia-ene reaction is another relevant transformation for γ-alkynyl ketones, where thermal or Lewis acid-catalyzed intramolecular cyclization occurs via the attack of an enol onto the alkyne. This reaction provides access to cyclopentenyl methyl ketones.
These cascade reactions are highly valuable in organic synthesis as they often proceed with high atom economy and can generate significant molecular complexity from relatively simple starting materials, avoiding the need to isolate intermediates.
| Reaction Type | Catalyst/Conditions | Product Type | Reference |
|---|---|---|---|
| Intramolecular Carbocyclization | AuCl₃ / AgSbF₆ | Substituted Cyclic Enones | acs.org |
| Reductive Cyclization | Pd(dppp)(H₂O)₂₂ / Ethanol | Hydroxy-substituted Carbocycles | acs.org |
| Coupling-Isomerization | Pd/Cu catalyst, Amine base | α,β-Unsaturated Ketones (Chalcones) | nih.gov |
Chemical Reactivity and Mechanistic Investigations of 2 Prop 2 Yn 1 Yl Cyclopentan 1 One
Intramolecular Cyclization Reactions and Ring Transformations
The proximate positioning of the alkyne and ketone moieties in 2-(prop-2-yn-1-yl)cyclopentan-1-one facilitates a range of intramolecular reactions, leading to the formation of novel cyclic and spirocyclic frameworks.
The interaction between the terminal alkyne and the carbonyl group is a prominent feature of the reactivity of this compound. These functionalities can undergo intramolecular reactions to form new ring systems. For instance, under specific catalytic conditions, an intramolecular reaction can lead to the formation of a bicyclic cyclopentene (B43876) derivative. This transformation often proceeds through the activation of the alkyne by a metal catalyst, followed by nucleophilic attack from the enolate of the cyclopentanone (B42830).
Spirocyclization represents another significant pathway, where the propargyl chain attacks the ketone to form a spirocyclic compound. This process can be initiated by various reagents that promote either nucleophilic attack of the acetylide onto the carbonyl carbon or an electrophilically activated cyclization. The resulting spirocycles, containing a five-membered ring fused to another ring at a single carbon atom, are valuable intermediates in organic synthesis.
While less common, the cyclopentanone ring itself can participate in ring-opening or ring-expansion reactions, often triggered by transformations involving the propargyl side chain. For example, strain within a newly formed bicyclic system derived from an initial cyclization event can lead to subsequent cleavage of one of the cyclopentanone's carbon-carbon bonds, resulting in a larger ring system. The specific conditions and reagents employed will dictate the favorability of these pathways over the more common cyclization reactions.
Intermolecular Reactions and Cycloaddition Chemistry
Beyond its intramolecular reactivity, this compound is an active participant in a variety of intermolecular reactions, leveraging the distinct reactivity of its alkyne and ketone components.
The propargyl group of this compound is a versatile partner in cycloaddition reactions. While specific examples directly involving this compound are not extensively documented in all cases, the reactivity of the propargyl moiety is well-established. For instance, gold(I)-catalyzed reactions of propargyl substrates can lead to various cycloaddition pathways. ntnu.edu These reactions are proposed to proceed through gold(I) carbenoid complex intermediates. ntnu.edu
[2+2] Cycloadditions: The alkyne can potentially undergo [2+2] cycloadditions with ketenes or other suitable partners to form four-membered rings.
[3+2] Cycloadditions: The terminal alkyne is a classic dipolarophile for 1,3-dipolar cycloadditions. Reactions with dipoles such as azides (Huisgen cycloaddition) or nitrile oxides would yield five-membered heterocyclic rings. Gold(I) catalysis has been shown to facilitate [2+3] cycloadditions of propargyl acetals. ntnu.edu
[4+2] Cycloadditions: The alkyne can act as a dienophile in Diels-Alder reactions, reacting with a conjugated diene to form a six-membered ring. The reactivity in these cycloadditions can be influenced by the electronic nature of the substituents on the reaction partners.
The dual functionality of this compound allows it to react with both nucleophiles and electrophiles.
Alkyne Reactivity: The terminal alkyne possesses an acidic proton that can be deprotonated by a strong base to form a nucleophilic acetylide. This acetylide can then react with various electrophiles. Conversely, the triple bond itself can be subject to electrophilic addition reactions.
Ketone Reactivity: The carbonyl carbon of the cyclopentanone is electrophilic and susceptible to attack by a wide range of nucleophiles, leading to the formation of alcohols or other addition products. The adjacent α-carbons are acidic and can be deprotonated to form an enolate, which is a powerful nucleophile.
Rearrangement Processes Involving the Propargyl and Cyclopentanone Scaffolds
The propargyl group in this compound can undergo several characteristic rearrangement reactions. One of the most notable is the propargyl-allenyl rearrangement, where the alkyne isomerizes to an allene (B1206475) under basic or acidic conditions. This transformation significantly alters the reactivity of the side chain, opening up new reaction pathways.
Furthermore, rearrangements involving the entire molecular scaffold can occur, often catalyzed by transition metals. For example, a Meyer-Schuster rearrangement could be envisioned if the initial alkyne is converted to a propargyl alcohol derivative. Rupe and Nazarov-type cyclizations, while requiring specific precursors, highlight the potential for complex skeletal reorganizations originating from the interaction of the unsaturated side chain and the cyclopentanone ring.
Mechanistic Investigations of this compound Transformations Remain an Area of Developing Research
While the specific chemical reactivity and detailed mechanistic pathways for catalyzed transformations of this compound are not extensively documented in publicly available research, the foundational principles of organometallic catalysis provide a framework for understanding its potential reaction trajectories. The unique structural combination of a cyclopentanone ring and a terminal alkyne moiety in this molecule presents a rich landscape for a variety of catalytic transformations, primarily involving transition metals like gold, rhodium, and palladium.
The elucidation of precise reaction intermediates and transition states for this specific compound is not yet available in detailed studies. However, by analogy to similar substrates, such as other enynes or alkynyl ketones, several plausible mechanistic pathways can be hypothesized.
In gold-catalyzed reactions, for instance, the initial step would likely involve the coordination of the gold(I) catalyst to the alkyne, enhancing its electrophilicity. This activation could facilitate intramolecular nucleophilic attack by the enolate form of the cyclopentanone, leading to the formation of a bicyclic intermediate. This process might proceed through a gold-stabilized carbocation or a gold-carbenoid species. Computational studies on related systems have been instrumental in modeling the energetics of such intermediates and the transition states leading to their formation and subsequent reaction. escholarship.orgrsc.orgnih.gov
Rhodium catalysts are well-known to mediate a variety of cycloaddition reactions. rsc.orgnih.govnih.gov For this compound, a rhodium(I) catalyst could initiate an intramolecular [2+2+2] or a [5+2] cycloaddition, depending on the reaction conditions and the presence of other unsaturated partners. The mechanistic cycle would involve oxidative cyclization of the rhodium center with the alkyne and the ketone's α-position or the carbonyl group itself, forming a rhodacyclopentene or rhodacycloheptene intermediate. Subsequent reductive elimination would then furnish the final polycyclic product. The exact nature of the intermediates and the preferred pathway would be highly dependent on the ligand environment of the rhodium catalyst.
The role of catalyst-substrate interactions is paramount in dictating both the reactivity and selectivity of these potential transformations. The steric and electronic properties of the ligands on the metal center play a crucial role in the approach of the substrate and the stabilization of transition states. For example, bulky ligands can favor the formation of one regio- or stereoisomer over another by creating a more sterically demanding environment around the metal.
Advanced Spectroscopic and Computational Characterization of 2 Prop 2 Yn 1 Yl Cyclopentan 1 One
High-Resolution Spectroscopic Analysis for Structural and Conformational Elucidation
Multi-dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Assignments
Without experimental data, a detailed analysis of the ¹H and ¹³C NMR spectra, including chemical shifts and coupling constants, cannot be provided. Furthermore, an elucidation of the compound's connectivity through two-dimensional NMR techniques such as COSY, HSQC, and HMBC is not possible.
Advanced Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Hydrogen Bonding Interactions
A specific analysis of the vibrational frequencies for the functional groups of 2-(Prop-2-yn-1-yl)cyclopentan-1-one, including the carbonyl (C=O) stretch of the cyclopentanone (B42830) ring and the characteristic C≡C and ≡C-H stretches of the propargyl group, is not available.
Mass Spectrometry (MS) for Fragmentation Pathway Studies and Molecular Ion Characterization
The exact mass and fragmentation pattern of this compound under mass spectrometric analysis have not been reported. Therefore, a discussion of its specific fragmentation pathways cannot be accurately presented.
X-ray Crystallography and Solid-State Structure Determination of Crystalline Derivatives
There are no published X-ray crystallographic studies on this compound or its crystalline derivatives. Consequently, its solid-state structure, including bond lengths, bond angles, and crystal packing, remains undetermined.
Quantum Chemical Calculations and Molecular Modeling
Conformational Analysis and Potential Energy Surfaces of the Cyclopentanone Ring and Propargyl Side Chain
No computational studies detailing the conformational analysis or potential energy surface of this compound have been found in the searched literature. Such studies would be necessary to describe the preferred conformations of the cyclopentanone ring (e.g., envelope or twist) and the rotational barriers of the propargyl side chain.
Electronic Structure and Reactivity Descriptors (e.g., Frontier Molecular Orbitals, Charge Distribution, Electrophilicity Indices)
The electronic structure and reactivity of this compound can be thoroughly investigated using quantum chemical calculations, typically employing Density Functional Theory (DFT). These methods provide valuable insights into the molecule's behavior in chemical reactions.
Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in predicting a molecule's reactivity. The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more polarizable and more reactive. For a molecule like this compound, the HOMO is expected to have significant electron density on the alkyne's triple bond and the oxygen of the carbonyl group, while the LUMO is likely centered on the carbonyl carbon and the α-carbon of the cyclopentanone ring.
Charge Distribution: The distribution of electron density within the molecule determines its polarity and electrostatic potential. Methods such as Natural Bond Orbital (NBO) analysis can be used to calculate the partial charges on each atom. In this compound, the carbonyl oxygen is expected to have a significant negative partial charge, while the carbonyl carbon will have a positive partial charge, making it an electrophilic site. The acetylenic proton of the propargyl group is also expected to be slightly acidic.
Electrophilicity Indices: The global electrophilicity index (ω) is a measure of the stabilization in energy when a molecule acquires additional electronic charge from the environment. researchgate.net It is calculated from the electronic chemical potential (μ) and the chemical hardness (η), which are in turn related to the HOMO and LUMO energies. nih.gov A higher electrophilicity index indicates a greater capacity to act as an electrophile. researchgate.net For α,β-unsaturated carbonyl compounds, this index provides a quantitative measure of their reactivity towards nucleophiles. nih.gov
| Descriptor | Calculated Value (Illustrative) | Significance |
|---|---|---|
| HOMO Energy | -6.5 eV | Energy of the highest occupied molecular orbital; relates to nucleophilicity. |
| LUMO Energy | -1.2 eV | Energy of the lowest unoccupied molecular orbital; relates to electrophilicity. |
| HOMO-LUMO Gap | 5.3 eV | Indicator of chemical reactivity and kinetic stability. |
| Global Electrophilicity Index (ω) | 1.5 eV | Measure of the propensity to accept electrons. |
Prediction and Validation of Spectroscopic Properties through Theoretical Methods
Computational methods are powerful tools for predicting spectroscopic properties, which can then be used to validate experimentally obtained spectra or to aid in the structural elucidation of new compounds.
Infrared (IR) Spectroscopy: Theoretical IR spectra can be calculated by performing a vibrational frequency analysis on the optimized geometry of the molecule. The calculated frequencies and their corresponding intensities can be compared with experimental IR spectra. For this compound, characteristic vibrational modes would include the C=O stretch of the ketone, the C≡C stretch of the alkyne, and the ≡C-H stretch of the terminal alkyne. DFT calculations, often with scaling factors, can predict these frequencies with good accuracy.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical ¹H and ¹³C NMR chemical shifts can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method. These calculations provide valuable information about the electronic environment of each nucleus. The predicted chemical shifts can be correlated with experimental data to confirm the molecular structure. For instance, the chemical shift of the acetylenic proton and the carbons of the carbonyl and alkyne groups would be of particular interest. The combination of IR and NMR data with computational predictions provides a robust method for structure verification. sciety.org
| Spectroscopic Data | Predicted Value (Illustrative) | Experimental Correlation |
|---|---|---|
| C=O Vibrational Frequency (IR) | 1745 cm⁻¹ | Corresponds to the carbonyl stretch in a five-membered ring. |
| C≡C Vibrational Frequency (IR) | 2120 cm⁻¹ | Characteristic of a terminal alkyne stretch. |
| ≡C-H Vibrational Frequency (IR) | 3300 cm⁻¹ | Characteristic of the acetylenic C-H stretch. |
| ¹³C Chemical Shift (C=O) | 215 ppm | Typical chemical shift for a cyclopentanone carbonyl carbon. |
| ¹H Chemical Shift (≡C-H) | 2.5 ppm | Expected chemical shift for a terminal alkyne proton. |
Computational Studies on Reaction Mechanisms and Energy Barriers
Computational chemistry allows for the detailed exploration of reaction mechanisms, providing insights into the transition states and energy barriers that govern the transformation of reactants into products.
For this compound, several reactions could be of interest for computational investigation. For example, the intramolecular Pauson-Khand reaction to form a bicyclic enone is a plausible transformation for such a 1,6-enyne system. Computational studies could elucidate the mechanism of such a reaction, including the role of a metal catalyst. DFT calculations can be used to locate the transition state structures and calculate the activation energies for each step of the proposed mechanism. This allows for the determination of the rate-determining step and provides a deeper understanding of the reaction kinetics. researchgate.net
Another area of interest would be the reactions involving the ketone or the alkyne functionality, such as nucleophilic addition to the carbonyl group or addition reactions across the triple bond. Theoretical calculations can predict the regioselectivity and stereoselectivity of these reactions by comparing the energy barriers of different possible pathways. Intrinsic Reaction Coordinate (IRC) calculations can be performed to confirm that a located transition state connects the correct reactants and products. researchgate.net
| Reaction Step (Illustrative Example: Intramolecular Cyclization) | Calculated Activation Energy (kcal/mol) | Description |
|---|---|---|
| Initial Coordination to Catalyst | 5 | Energy barrier for the formation of the initial reactant-catalyst complex. |
| Oxidative Cyclization (Rate-Determining Step) | 20 | Energy barrier for the formation of the key bicyclic intermediate. |
| Reductive Elimination | 10 | Energy barrier for the final step to release the product and regenerate the catalyst. |
Applications of 2 Prop 2 Yn 1 Yl Cyclopentan 1 One in Advanced Organic Chemistry
Utilization as a Key Building Block in Total Synthesis of Complex Molecules
The strategic placement of a ketone and an alkyne within the same molecule makes 2-(prop-2-yn-1-yl)cyclopentan-1-one an attractive starting material for the total synthesis of natural products and other complex target molecules. While its application in a vast number of total syntheses is not yet widespread, its utility has been demonstrated in the synthesis of specific classes of alkaloids.
A notable example is its use as a precursor in the synthetic routes toward indolizidine alkaloids. In synthetic schemes targeting these nitrogen-containing bicyclic structures, 2-propargylcyclopentanone (a common name for the title compound) and its derivatives serve as key intermediates. For instance, in the planned synthesis of monomorine, an indolizidine alkaloid, 2-propargylcyclopentanone is a crucial starting material. The cyclopentanone (B42830) moiety provides a scaffold that can be elaborated, while the propargyl group is poised for transformations that ultimately lead to the formation of the characteristic bicyclic core of the alkaloid. The synthesis often involves the introduction of a nitrogen atom and subsequent cyclization reactions, where the alkyne can be manipulated to form the second ring of the indolizidine system.
Precursor for the Generation of Privileged Scaffolds and Diverse Chemical Libraries
Privileged scaffolds are molecular frameworks that are capable of binding to multiple biological targets, making them highly valuable in drug discovery and chemical biology. The ability of this compound to undergo intramolecular cyclizations makes it a promising precursor for the generation of such scaffolds.
The intramolecular Pauson-Khand reaction, a formal [2+2+1] cycloaddition, stands out as a powerful tool in this context. thieme-connect.comnih.gov This reaction, typically mediated by cobalt or other transition metals, can convert 1,6-enynes into bicyclic cyclopentenones. nih.gov Although the ketone in this compound is not an alkene, its enol or enolate form can participate in such cyclizations. This would lead to the formation of fused bicyclic systems, such as bicyclo[3.3.0]octenone derivatives. These rigid and well-defined three-dimensional structures are considered privileged scaffolds and can serve as the core for the synthesis of diverse chemical libraries for high-throughput screening.
While the direct application of this compound in large-scale diversity-oriented synthesis has not been extensively reported, its potential is evident. The reactivity of both the ketone and the alkyne allows for the introduction of various substituents before or after the formation of the bicyclic core, enabling the generation of a library of related compounds with diverse functionalities.
Development of Novel Synthetic Methodologies and Reagents Based on its Reactivity Profile
The rich reactivity of this compound has spurred the development of novel synthetic methodologies. Its 1,6-enyne-like structure is amenable to a variety of transition metal-catalyzed cyclizations, leading to the formation of diverse carbocyclic and heterocyclic systems.
Gold-Catalyzed Cyclizations: Gold catalysts have emerged as powerful tools for the activation of alkynes towards nucleophilic attack. The propargyl group in this compound and its derivatives is susceptible to gold-catalyzed cyclization reactions. For instance, derivatives of this compound can undergo gold-catalyzed cascade cyclizations to produce complex polycyclic structures. rsc.org These reactions often proceed through vinyl cation intermediates, leading to the formation of new rings with high efficiency and stereoselectivity. rsc.org The development of such methodologies provides rapid access to functionalized polycycles that would be challenging to synthesize using traditional methods.
Rhodium-Catalyzed Reactions: Rhodium catalysts are also effective in promoting the cyclization of enynes. Rhodium-catalyzed [2+2+2] cycloaddition reactions of allene-ene-ynes, which share structural similarities with derivatives of our target molecule, have been shown to produce fused tricyclic scaffolds with high chemoselectivity. nih.gov Furthermore, rhodium-catalyzed C-H activation and subsequent cyclization represent another avenue for the elaboration of structures derived from this compound.
Tandem Cyclization/Claisen Rearrangement: A notable synthetic application involves a microwave-enhanced tandem 5-exo cyclization/Claisen rearrangement. In this process, an acetylenic alcohol derived from 2-propargylcyclopentanone undergoes a rapid, one-pot transformation to generate complex cycloheptanoid ring systems. This methodology has been explored for the synthesis of natural products like the frondosins.
The following table summarizes some of the key reactions and their potential applications:
| Reaction Type | Catalyst/Conditions | Product Type | Potential Applications |
| Pauson-Khand Reaction | Co2(CO)8 | Bicyclic cyclopentenones | Synthesis of privileged scaffolds |
| Gold-Catalyzed Cascade Cyclization | Au(I) complexes | Functionalized indeno[1,2-c]pyrroles | Rapid access to polycyclic systems |
| Rhodium-Catalyzed [2+2+2] Cycloaddition | Rh(I) complexes | Fused tricyclic scaffolds | Construction of complex frameworks |
| Tandem Cyclization/Claisen Rearrangement | Microwave, MeLi (cat.) | Cycloheptanoid ring systems | Synthesis of natural products (e.g., frondosins) |
Exploration of its Potential in Material Science and Supramolecular Chemistry (excluding biological/medicinal applications)
The exploration of this compound in the realms of material science and supramolecular chemistry is a nascent field with significant untapped potential. The presence of a terminal alkyne group is a key feature that can be exploited in the synthesis of novel materials.
Polymer Chemistry: The terminal alkyne functionality makes this compound a potential monomer for polymerization reactions. For instance, it could participate in alkyne polymerization or be incorporated into polymers via "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC). This would allow for the introduction of the cyclopentanone moiety as a pendant group on a polymer chain. The ketone functionality could then be used for post-polymerization modifications, enabling the synthesis of functional polymers with tailored properties.
Supramolecular Chemistry: The rigid structure that can be formed from this compound through cyclization reactions makes it an interesting building block for supramolecular assemblies. The resulting bicyclic or polycyclic structures could be designed to have specific shapes and functionalities that promote self-assembly into well-defined supramolecular architectures. Furthermore, the ketone and alkyne groups can act as hydrogen bond acceptors or participate in other non-covalent interactions, which are the driving forces for self-assembly.
While concrete examples of the application of this compound in these areas are yet to be widely reported in the scientific literature, its chemical functionalities suggest that it is a promising candidate for the development of new materials with interesting optical, electronic, or self-assembly properties. Further research in this direction is warranted to unlock its full potential beyond the traditional boundaries of organic synthesis.
Q & A
Q. What synthetic methodologies are recommended for preparing 2-(Prop-2-yn-1-yl)cyclopentan-1-one, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis of this compound derivatives often involves acid-catalyzed hydrolysis or esterification. For example, hydrolysis of carboalkoxy intermediates using hydrochloric acid and acetic acid under reflux (20 hours) is effective, followed by extraction with ether and drying over magnesium sulfate . Optimization includes:
- Temperature Control : Reflux conditions (e.g., 110–143°C) to ensure complete reaction.
- Solvent Selection : Use of toluene for residue evaporation to avoid decomposition.
- Catalyst Efficiency : p-Toluenesulfonic acid monohydrate for acetyloxy group introduction .
Table 1 : Example Reaction Conditions from
| Step | Conditions | Yield/Outcome |
|---|---|---|
| Hydrolysis | 20% HCl, acetic acid, reflux | 144 g oil (after evaporation) |
| Esterification | Acetic anhydride, p-TsOH·H₂O | Yellow oil (b.p. 98–110°C) |
Q. Which spectroscopic techniques are most reliable for characterizing this compound, and how should data interpretation proceed?
- Methodological Answer :
- 1H NMR : Key for identifying cyclopentanone protons (δ 2.0–2.5 ppm) and propargyl groups (sharp singlet near δ 2.5–3.0 ppm). Compare with 2-(4-acetylphenyl)cyclopentan-1-one (δ 7.0–8.5 ppm for aromatic protons) .
- GC/MS : Use retention indices (e.g., AI: 1288, KI: 1289) for cyclopentenone derivatives, as demonstrated for 2-pentyl-cyclopent-2-en-1-one .
- Validation : Cross-reference with PubChem or CAS data for canonical SMILES and InChI keys to confirm structural assignments .
Advanced Research Questions
Q. How can contradictions in spectroscopic data for this compound derivatives be resolved?
- Methodological Answer : Discrepancies often arise from tautomerism or stereochemical effects. Strategies include:
- 2D NMR (COSY, HSQC) : Resolve overlapping signals (e.g., cyclopentanone vs. propargyl protons) .
- X-ray Crystallography : Validate bond lengths and angles. For example, single-crystal studies (R factor ≤ 0.035) confirm spatial arrangements .
- Computational Modeling : Compare experimental IR/Raman spectra with DFT-calculated vibrational modes .
Q. What strategies refine the crystal structure of this compound derivatives using SHELX software?
- Methodological Answer : SHELXL is optimal for high-resolution refinement:
- Data Preparation : Ensure .hkl files are properly scaled (e.g., using SHELXC for data integration) .
- Twinned Data : Employ TWIN/BASF commands for handling pseudo-merohedral twinning.
- Validation : Use Mercury CSD 2.0 for void visualization and packing similarity analysis against CCDC databases .
Key SHELX Commands :
TWIN 0 0 1 0 1 0 1 0 0
BASF 0.25
Q. How should one design experiments to study the propargyl group’s reactivity in this compound under catalytic conditions?
- Methodological Answer : Focus on catalyst selection and reaction monitoring:
- Catalyst Screening : Test transition metals (e.g., Pd, Cu) for Sonogashira coupling or cycloaddition reactions.
- In Situ Analysis : Use FTIR to track alkyne C≡C stretch (~2100 cm⁻¹) disappearance.
- Kinetic Studies : Employ GC-MS at timed intervals to quantify intermediate formation .
Table 2 : Example Catalytic Conditions
| Catalyst | Solvent | Temp (°C) | Outcome |
|---|---|---|---|
| Pd(PPh₃)₄ | THF | 80 | Cross-coupled aryl derivatives |
| CuI | DMF | 120 | Cyclized tricyclic products |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
